2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine
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Overview
Description
2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine is an organic compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methylthio group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the tert-butoxy, cyclopropoxy, and methylthio groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures. Industrial production may also involve continuous flow processes and automated systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine involves its interaction with molecular targets and pathways. The compound’s functional groups can participate in various chemical reactions, influencing its biological activity. For example, the methylthio group can undergo oxidation, affecting the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Tert-butoxy-5-cyclopropoxy-4-(methylthio)pyridine include:
- 2-Tert-butoxy-4-cyclopropoxy-5-(methylthio)pyridine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12-7-11(17-4)10(8-14-12)15-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
SIWMXBLDIBMKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)SC)OC2CC2 |
Origin of Product |
United States |
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